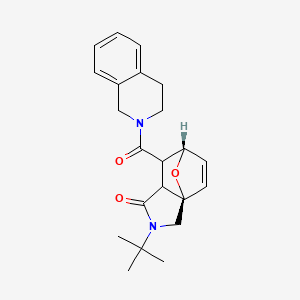

(3aR*,6S*)-2-tert-butyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, Liu et al. (2008) described an improved synthesis of a related compound using a modified Pictet-Spengler reaction, achieving a 95% yield with minimal racemization (Liu et al., 2008). Gitto et al. (2010) synthesized a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, based on structure-active relationship information (Gitto et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through techniques like X-ray diffractometry. Mondeshka et al. (1992) achieved the resolution and absolute stereochemistry of a related compound, determining its optical antipodes (Mondeshka et al., 1992).

Chemical Reactions and Properties

The chemical reactions of these compounds are generally characterized by their selectivity and yields. Ouchi et al. (2002) demonstrated the use of a related compound as a tert-butoxycarbonylation reagent for amines and phenols (Ouchi et al., 2002).

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, the study by Mitchell et al. (2013) on similar compounds revealed important insights into their crystal structures and intermolecular hydrogen bonding interactions (Mitchell et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for comprehending the potential applications and reactions of these compounds. The work by Saito et al. (2006) on a novel tert-butoxycarbonylation reagent showcases the versatility and reactivity of similar compounds (Saito et al., 2006).

Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Synthetic Applications

One study explored the catalytic oxidation activities of a manganese(II) isoindoline complex, highlighting its potential in catalyzing reactions involving similar compounds. This research indicates the compound's relevance in synthetic chemistry, particularly in catalysis and oxidative processes (Kaizer et al., 2008).

Advances in Heterocyclic Chemistry

Another significant area of research involves the synthesis of isoquinolines and pyridines, where the palladium-catalyzed iminoannulation of internal alkynes is used. This method underscores the compound's utility in constructing complex heterocyclic structures, which are foundational in pharmaceuticals and materials science (Roesch et al., 2001).

Exploration of Chemical Reactivity

Research also delves into the amidomercuration-cyclization reactions, presenting methods to generate a variety of heterocyclic compounds. Such studies contribute to our understanding of the compound's reactivity and potential for generating structurally diverse molecules (Berger et al., 1993).

Investigation of Metabolites and Transporter-Mediated Excretion

A study identified human metabolites of a related compound, offering insights into its metabolic pathways and the role of transporters in renal and hepatic excretion. This research is pivotal for drug development, highlighting the compound's importance in pharmacokinetics and toxicology (Umehara et al., 2009).

Application in Alkaloid Synthesis

The compound's utility is further demonstrated in the synthesis of tetrahydroisoquinolines and related alkaloids, illustrating its role in the synthesis of bioactive molecules. This area of research is crucial for the development of new therapeutic agents and the study of natural products (Huber et al., 1987).

Eigenschaften

IUPAC Name |

(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-21(2,3)24-13-22-10-8-16(27-22)17(18(22)20(24)26)19(25)23-11-9-14-6-4-5-7-15(14)12-23/h4-8,10,16-18H,9,11-13H2,1-3H3/t16-,17?,18?,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJDHUFMZSLXDZ-XZIUOTKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)

![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)